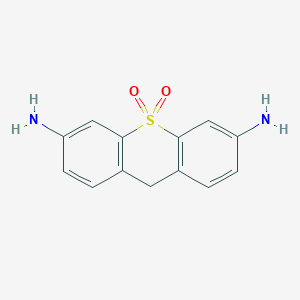

3-(2-ヨードアセトアミド)-PROXYL

説明

Synthesis Analysis

The synthesis of compounds related to 3-(2-Iodoacetamido)-PROXYL involves strategic chemical reactions that yield these compounds with high specificity. For example, the synthesis of desacetamido P-3A through a concise approach based on an inverse electron demand [4+2] cycloaddition reaction showcases the chemical ingenuity in constructing complex structures from simpler precursors (Boger & Dang, 1992).

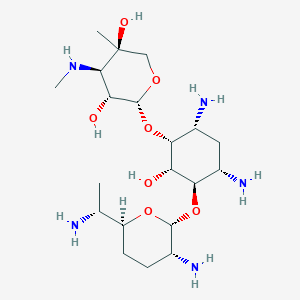

Molecular Structure Analysis

The analysis of molecular structures is crucial in understanding the physical and chemical behaviors of compounds. Studies on the molecular structure and conformation of acetamides in the vapor phase, such as 2-Iodoacetamide, have provided insights into their structural dynamics and conformational preferences, which are valuable for understanding related compounds (Samdal & Seip, 1980).

Chemical Reactions and Properties

3-(2-Iodoacetamido)-PROXYL and its analogs participate in various chemical reactions, exhibiting unique reactivities. For instance, the synthesis and biological activity of intercalating agents like 3-acetamido-5-iodo-6-aminoacridine demonstrate the compound's ability to interact with biological molecules, hinting at the chemical versatility of 3-(2-Iodoacetamido)-PROXYL derivatives (Kinsey et al., 1990).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and boiling point, are essential for determining its suitability for various applications. While specific details on 3-(2-Iodoacetamido)-PROXYL's physical properties are scarce, the study of similar compounds can provide a baseline understanding of its expected physical characteristics.

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other substances, stability under different conditions, and potential for forming derivatives, is crucial for the practical application of 3-(2-Iodoacetamido)-PROXYL. The specificity and orientation of (iodoacetamido)proxyl spin-labeled myosin subfragment 1 decorating muscle fibers highlight the compound's specific binding and reactivity, reflecting on the chemical properties of related compounds (Ajtai, Pótó, & Burghardt, 1990).

科学的研究の応用

酵素代謝検出

“3-(2-ヨードアセトアミド)-PROXYL”は、リン酸塩とポリリン酸塩を代謝する酵素の検出に使用されます . これは、ATPase、GTPase、DNAおよびRNAポリメラーゼ、パラオキソナーゼなどの酵素の活性を測定するアッセイで使用されます .

キナーゼ活性測定

この化合物は、アンチボディビーコンチロシンキナーゼアッセイキットで使用されており、未標識ペプチドを使用してチロシンキナーゼの活性を測定するための一般的な高スループットソリューションアッセイを提供します .

ホスファターゼ基質

“this compound”は、リン酸エステルを加水分解するホスファターゼの基質として使用されます . これは、ELISA、免疫組織化学技術、およびサザン、ノーザン、ウェスタンブロット分析に使用されます .

酵素マーカー

この化合物は、酵素マーカーとして役立ち、研究者は原始生殖細胞を特定し、骨髄間質細胞のサブ集団を区別し、癌細胞株におけるin vitro分化を調査することができます .

レポーター遺伝子研究

“this compound”を基質として使用するヒト胎盤アルカリホスファターゼの遺伝子は、マウス網膜における系統研究のために真核生物レポーター遺伝子として使用されてきました .

質量分析

“this compound”は、質量分析のためのシステイン含有ペプチドの濃縮のためにホスホン酸基を含むスルフィドリル反応性アルキル化試薬です .

蛍光センサー

同様の化合物、7-ジエチルアミノ-3-((((2-ヨードアセトアミド)エチル)アミノ)カルボニル)クマリン(IDCC)は、変異体ヌクレオシドジホスファートキナーゼのリン酸化状態の蛍光センサーとして使用され、リアルタイムでプリンヌクレオシドジホスファート濃度を監視するために使用されています

将来の方向性

作用機序

Target of Action

The primary targets of 3-(2-Iodoacetamido)-PROXYL are cysteine residues in proteins . It is a sulfhydryl-reactive alkylating reagent . The compound is used to modify these residues to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .

Mode of Action

3-(2-Iodoacetamido)-PROXYL interacts with its targets by alkylation . If the compound is present in limiting quantities and a slightly alkaline pH, cysteine modification will be the exclusive reaction . Excess 3-(2-Iodoacetamido)-PROXYL or non-buffered reagent can also alkylate primary amines (lysine, N-termini), thioethers (methionine), imidazoles (histidine) and carboxylates (aspartate, glutamate) .

Biochemical Pathways

The compound affects the metabolism of phosphate esters . It is used as a fluorescent sensor of the phosphorylation state of the kinase and to monitor purine nucleoside diphosphate concentrations in real time . This suggests that it may play a role in the regulation of enzymatic activities and cellular signaling pathways involving phosphate esters.

Pharmacokinetics

It is known that the compound is unstable and light-sensitive . Therefore, solutions should be prepared immediately before use and alkylation should be performed in the dark . These characteristics may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 3-(2-Iodoacetamido)-PROXYL’s action are primarily related to its ability to modify cysteine residues in proteins . This modification can prevent the re-formation of disulfide bonds, which can have significant effects on protein structure and function .

特性

InChI |

InChI=1S/C10H18IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGMSGDHDTSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)NC(=O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949807 | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27048-01-7 | |

| Record name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(2-Iodoacetamido)-PROXYL interact with proteins, and what are the downstream effects for structural analysis?

A: 3-(2-Iodoacetamido)-PROXYL selectively reacts with cysteine residues in proteins. [, ] The iodoacetamide group forms a stable covalent bond with the sulfhydryl group of cysteine. This attaches the PROXYL moiety, a nitroxide radical, to the protein. The PROXYL group's unpaired electron generates a paramagnetic signal detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. [, ] Analyzing the EPR spectra provides insights into the protein's local environment around the labeled cysteine, such as its mobility and proximity to other paramagnetic centers or amino acids. []

Q2: Can the introduction of 3-(2-Iodoacetamido)-PROXYL affect the structure of the protein being studied?

A: Yes, the introduction of 3-(2-Iodoacetamido)-PROXYL can potentially affect the protein structure. Research has shown that attaching the spin label to certain positions, like the V8 position in the IA3 protein, can inhibit its folding. [] This disruption is suggested to be due to steric interactions between the relatively bulky spin label and nearby amino acid residues. [] Therefore, careful consideration of the labeling site and potential structural perturbations is crucial when designing experiments.

Q3: How does the information obtained from 3-(2-Iodoacetamido)-PROXYL labeling combined with EPR contribute to understanding protein structure and function?

A3: By analyzing the EPR spectra of 3-(2-Iodoacetamido)-PROXYL labeled proteins, researchers can gain valuable information about:

- Distance measurements: The presence or absence of dipole-dipole interactions in the EPR spectra can reveal the distance between the spin label and other paramagnetic centers or specific amino acid residues within the protein. [] This distance information is crucial for understanding protein folding and three-dimensional structure.

- Protein dynamics: The mobility of the spin label, reflected in the EPR spectral lineshape, provides insights into the flexibility and dynamics of the protein region surrounding the labeled cysteine. [] This information is essential for understanding protein function, as many proteins undergo conformational changes during their biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

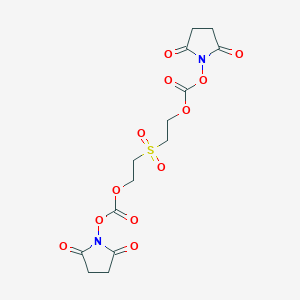

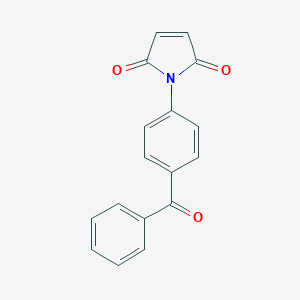

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

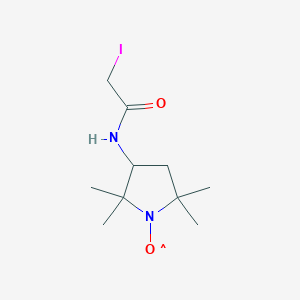

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)

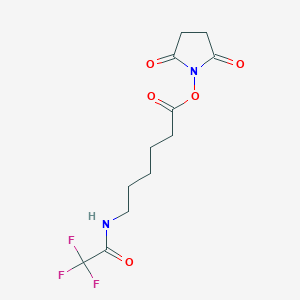

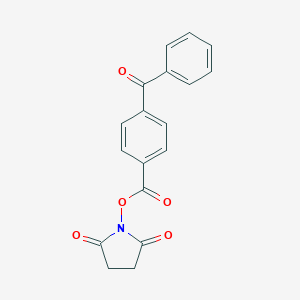

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)

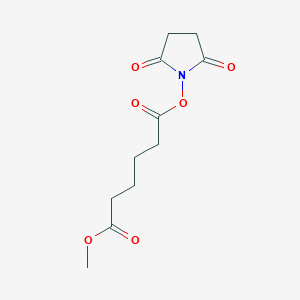

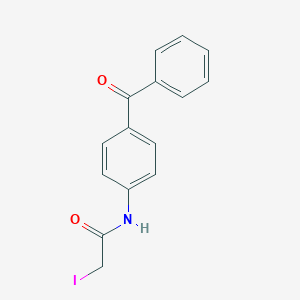

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)